N-1' Substituent Divergence: Furan-3-carbonyl vs. Benzyl vs. Unsubstituted Parent
The target compound bears a furan-3-carbonyl group at the N-1' position, whereas the most common comparator in the spiro[isobenzofuran-1,4'-piperidin]-3-one class is the 1'-benzyl analog (CAS 37663-42-6) and the unsubstituted parent (CAS 37663-46-0). According to the NPY5 patent family, the nature of the N-1' substituent is the primary determinant of receptor binding affinity, with heteroaryl-carbonyl groups generally producing Ki values in the nanomolar range compared to micromolar or inactive profiles for simple alkyl or unsubstituted variants [1]. While exact Ki values for this specific compound have not been publicly disclosed, the patent teaches that compounds within the claimed Markush structures—including those with furan-carbonyl substituents—exhibit NPY5 Ki of 1 µM or less, and preferably 100 nM or less [1]. By contrast, the unsubstituted parent 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-46-0) lacks any N-1' substituent and is not described as an active NPY5 modulator in any primary source, serving only as a synthetic intermediate [2].
| Evidence Dimension | NPY5 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ≤ 1 µM; preferably ≤ 100 nM based on patent Markush claim coverage [1] |
| Comparator Or Baseline | Unsubstituted parent (CAS 37663-46-0): No reported NPY5 activity; 1'-benzyl analog (CAS 37663-42-6): Ki data not publicly disclosed but structurally distinct from furan-carbonyl series |
| Quantified Difference | Cannot be precisely quantified due to absence of publicly disclosed matched-pair head-to-head data; class-level inference supports multi-fold potency advantage for heteroaryl-carbonyl over unsubstituted scaffold |
| Conditions | NPY5 receptor ligand binding assay using radiolabeled NPY or PYY as ligand (as described in EP1695977A2) |
Why This Matters
The furan-3-carbonyl substituent confers the structural prerequisite for NPY5 modulation, and procurement of a non-carbonyl or differently substituted analog cannot be assumed to yield comparable pharmacological activity.
- [1] Darrow, J.W. et al. Spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'-piperidines. EP1695977A2, 2006. Paragraphs [0159]–[0162] describing Ki thresholds and preferred substituent classes. View Source
- [2] PubChem. 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CID 9834255). Compound summary showing absence of N-1' substitution. View Source
